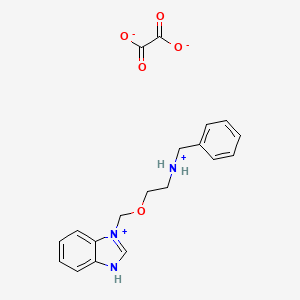

1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate

描述

1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate is a 1,2-disubstituted benzimidazole derivative featuring a benzylaminoethoxy methyl group at the N1 position and an oxalate counterion. This compound belongs to a class of benzimidazoles known for their diverse pharmacological activities, including antioxidant, antimicrobial, and receptor-modulating properties . The oxalate salt enhances solubility and bioavailability, making it a promising candidate for therapeutic applications. Its synthesis typically involves oxidative cyclocondensation or alkylation strategies, as outlined in general benzimidazole preparation methods .

Key structural attributes:

- N1 substitution: A flexible ethoxy methyl chain terminated with a benzylamine group, enabling hydrogen bonding and receptor interactions.

- Oxalate counterion: Improves crystallinity and dissolution properties compared to free bases or other salts.

- Pharmacological focus: Antioxidant activity, as demonstrated in studies of related 2-benzylaminobenzimidazoles .

属性

CAS 编号 |

34703-80-5 |

|---|---|

分子式 |

C19H21N3O5 |

分子量 |

371.4 g/mol |

IUPAC 名称 |

2-(3H-benzimidazol-1-ium-1-ylmethoxy)ethyl-benzylazanium;oxalate |

InChI |

InChI=1S/C17H19N3O.C2H2O4/c1-2-6-15(7-3-1)12-18-10-11-21-14-20-13-19-16-8-4-5-9-17(16)20;3-1(4)2(5)6/h1-9,13,18H,10-12,14H2;(H,3,4)(H,5,6) |

InChI 键 |

XXAWIEZOAZFYOI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C[NH2+]CCOC[N+]2=CNC3=CC=CC=C32.C(=O)(C(=O)[O-])[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate typically involves multiple steps, starting with the preparation of benzimidazole The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives

-

Step 1: Synthesis of Benzimidazole Core

Reactants: o-Phenylenediamine and formic acid.

Conditions: Reflux in the presence of a dehydrating agent.

Product: Benzimidazole.

化学反应分析

Core Benzimidazole Formation

The synthesis begins with the formation of the benzimidazole nucleus, a fused bicyclic structure of benzene and imidazole rings. This is typically achieved through condensation reactions involving o-phenylenediamine and a carbonyl-containing reagent (e.g., aldehydes or ketones). For example, reacting o-phenylenediamine with sodium pyruvate under alkaline conditions yields quinoxalinone intermediates, which are later functionalized .

Key Reagents :

-

o-Phenylenediamine

-

Carbonyl reagent (e.g., aldehydes/ketones)

-

Sodium pyruvate (for quinoxalinone intermediates)

Ethoxy Methyl Group

The ethoxy methyl substituent is introduced via alkylation or Williamson ether synthesis . For instance, intermediates like potassium salts of benzimidazoles may react with ethyl esters (e.g., ethyl-4-(2-chloroacetamido)benzoate) to form ester derivatives, which are later hydrolyzed or modified .

Reaction Conditions :

-

Solvent: DCM or dioxane

-

Reagents: EDC, HOBT (for coupling) or Lewis acids (for Friedel-Crafts acylation)

-

Temperature: Room temperature to reflux

Benzylamino Group

The benzylamino group is incorporated through nucleophilic substitution or coupling reactions . For example, intermediates containing chloro groups may react with benzylamine in the presence of bases like triethylamine .

Mechanism :

-

Activation of leaving groups (e.g., chlorides) on the benzimidazole core.

-

Nucleophilic attack by benzylamine to form a secondary amine bond.

Oxalate Salt Formation

The final step involves converting the benzimidazole derivative into its oxalate salt by reacting with oxalic acid. This enhances solubility and stability.

Reaction :

Conditions :

-

Solvent: Ethanol or water

-

Isolation: Filtration or crystallization

Key Reaction Data and Findings

Amide Bond Formation

For derivatives with amide groups, methyl chloroformate introduces methoxycarbonyl groups, which are later displaced by ethanolamine to form amides . This step is critical for functionalizing the benzimidazole core.

Substituent Effects

The benzylamino group enhances lipophilicity, improving membrane permeability, while the ethoxy methyl group contributes to solubility. These structural features are linked to biological activities such as GABA-mediated anticonvulsant effects .

Challenges and Limitations

-

Selectivity : Controlling substitution positions on the benzimidazole ring requires precise reaction conditions.

-

Stability : Oxalate salts may require careful handling due to potential hydrolysis.

This synthesis pathway underscores the modular nature of benzimidazole derivatives, where substituents are systematically introduced to optimize pharmacological properties. Further studies could explore alternative coupling agents or catalysts to improve reaction efficiency.

References : PMC9881093 (2022) PMC8597275 (2021) EvitaChem (2025)

科学研究应用

Antihypertensive Effects

Research indicates that benzimidazole derivatives, including 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate, exhibit significant antihypertensive activity. These compounds act as angiotensin II antagonists, which are crucial in managing hypertension and related cardiovascular diseases. The mechanism involves blocking the effects of angiotensin II, a hormone that constricts blood vessels and increases blood pressure .

Cancer Treatment

The compound has been investigated for its potential as a cancer therapeutic agent. Studies have shown that certain benzimidazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as MEK-5. Inhibition of this enzyme may prevent tumor growth and induce apoptosis in cancer cells .

Neuroprotective Properties

There is emerging evidence that benzimidazole derivatives can provide neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. Their ability to inhibit neurofibrillary tangles formation suggests a potential role in slowing down cognitive decline associated with such conditions .

Synthesis of this compound

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Benzimidazole Core : The initial step often involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones to form the benzimidazole structure.

- Introduction of the Benzylamino Group : This is achieved through nucleophilic substitution reactions where benzylamine is introduced at a suitable position on the benzimidazole ring.

- Oxalate Formation : The final step involves reacting the synthesized benzimidazole derivative with oxalic acid to form the oxalate salt, which enhances solubility and bioavailability .

Comparative Analysis with Related Compounds

To understand the unique properties and potential applications of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-(Dimethylamino)ethoxy)methyl-benzimidazole oxalate | Dimethylamino group instead of benzylamino | Different pharmacological profile |

| Methyl 2-butylamino-benzimidazole carboxylate | Varying alkyl substitution | Known for strong antihypertensive effects |

| 5-(Bis(2-hydroxyethyl)amino)-1-methyl-benzimidazole | Hydroxyethyl groups | Exhibits unique solubility characteristics |

This table highlights how variations in substituents lead to distinct biological activities and therapeutic potentials among benzimidazole derivatives.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antihypertensive Activity : A study demonstrated that this compound significantly reduced blood pressure in animal models by inhibiting angiotensin II receptor activity .

- Cancer Cell Inhibition : Research indicated that treatment with this compound resulted in reduced viability of cancer cells in vitro, suggesting its potential as an anti-cancer agent .

- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it could mitigate oxidative stress-induced neuronal damage, supporting its use in neurodegenerative disease therapies .

作用机制

The mechanism of action of 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with DNA and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Substituted Benzimidazoles with Amino/Alkylamino Side Chains

Key Observations :

- Bioactivity : The target compound’s antioxidant activity contrasts with the CB2 ligand specificity of Compound 14 .

- Solubility : The oxalate salt confers superior aqueous solubility compared to tert-butyl or hydrophobic aromatic substitutions .

- Structural Flexibility : The ethoxy methyl chain in the target compound allows conformational adaptability, unlike rigid tert-butyl or phenyl groups in analogs .

Benzimidazoles vs. Other Heterocycles

Key Differences :

- Reactivity : Benzimidazoles exhibit greater nucleophilic susceptibility at N1 and C2 compared to benzoxazoles, enabling diverse substitution patterns .

- Therapeutic Profiles : Benzoisoxazoles are prioritized for CNS disorders (e.g., neuroleptics), whereas benzimidazoles are explored for metabolic and oxidative stress-related conditions .

Toxicity and Counterion Effects

Oxalate salts generally exhibit lower cellular toxicity profiles, though renal clearance considerations apply .

生物活性

1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate is a compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological properties. This compound incorporates a benzylamino group and an ethoxy linkage, contributing to its biological activity. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including anti-hypertensive effects and anti-cancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 315.36 g/mol. The structural features that influence its biological activity include:

- Benzylamino Group : This moiety is often associated with enhanced binding affinity to biological targets.

- Ethoxy Linkage : This functional group may affect the compound's solubility and permeability.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds demonstrate their potency:

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| 1-((2-(Dimethylamino)ethoxy)methyl)-benzimidazole oxalate | 50 | S. typhi |

| Methyl 2-butylamino-benzimidazole carboxylate | 25 | E. coli |

| 5-(Bis(2-hydroxyethyl)amino)-1-methyl-benzimidazole | 62.5 | C. albicans |

The above data suggests that structural variations within the benzimidazole class can lead to distinct antimicrobial profiles, which warrants further investigation into this compound.

Anti-Hypertensive Effects

Benzimidazole derivatives are known for their anti-hypertensive properties, primarily through angiotensin antagonism. Studies have indicated that compounds within this class can modulate blood pressure effectively by interfering with the renin-angiotensin system, making them potential candidates for treating hypertension and related cardiovascular diseases .

The pharmacological mechanisms underlying the activity of benzimidazole derivatives include:

- Inhibition of Enzymes : Many benzimidazoles act as inhibitors of enzymes involved in critical biological pathways, such as topoisomerases in cancer cells.

- Modulation of Cytokine Production : Some studies suggest that these compounds may influence cytokine signaling pathways, enhancing anti-inflammatory responses while reducing pro-inflammatory cytokines like IL-6 and IL-1β .

Case Studies

Recent investigations into the biological activity of benzimidazole derivatives have highlighted their potential in various therapeutic areas:

- Anticancer Activity : A study demonstrated that specific benzimidazole derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting a promising avenue for cancer therapy.

- Antimicrobial Efficacy : Another study evaluated a series of benzimidazole compounds against bacterial strains responsible for urinary tract infections, showing significant antibacterial activity comparable to standard antibiotics .

常见问题

Q. What are the standard synthetic routes for synthesizing 1-((2-(Benzylamino)ethoxy)methyl)-benzimidazole oxalate?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core .

- Step 2: Introduction of the 2-(benzylamino)ethoxy side chain via nucleophilic substitution or alkylation reactions.

- Step 3: Formation of the oxalate salt by reacting the free base with oxalic acid under controlled pH conditions .

Key methodologies include Phillips’ condensation (using organic acids) and cyclization with oxalate derivatives .

Q. How is the molecular structure of this compound characterized in academic research?

Structural characterization employs:

- Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) to assess planarity and electron density .

- X-ray crystallography to resolve bond angles and coordination geometry, particularly for oxalate interactions .

- HOMO-LUMO analysis via computational methods to study charge transfer within the molecule .

Q. What pharmacological activities are commonly investigated for benzimidazole derivatives?

Benzimidazole derivatives exhibit:

- Anti-inflammatory activity : Evaluated via COX-2 inhibition assays and carrageenan-induced edema models .

- Antimicrobial properties : Tested against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) assays .

- Hedgehog pathway antagonism : Assessed through Gli-luciferase reporter assays in cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) to enhance intermediate stability .

- Purification techniques : Column chromatography with gradient elution to isolate the oxalate salt .

- Reaction monitoring : In-situ FTIR or HPLC to track intermediate formation .

Q. What advanced techniques resolve structural ambiguities in benzimidazole-oxalate complexes?

- Single-crystal X-ray diffraction : Resolves coordination modes of oxalate (e.g., bridging vs. chelating) in metal complexes .

- Solid-state NMR : Differentiates protonation states of the benzimidazole nitrogen .

- DFT (Density Functional Theory) : Predicts vibrational frequencies and electronic transitions for validation against experimental data .

Q. How should researchers address contradictions in pharmacological data across studies?

- Comparative assays : Use standardized protocols (e.g., identical cell lines or animal models) to minimize variability .

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., oxalate vs. other counterions) with activity .

- Dose-response studies : Identify non-linear effects or toxicity thresholds that may explain discrepancies .

Q. What methodological challenges arise in quantifying oxalate content in benzimidazole derivatives?

- Interference from impurities : Use ion chromatography or UV-spectrophotometry with masking agents (e.g., EDTA) to isolate oxalate signals .

- Calibration standards : Prepare oxalate solutions in matching solvent systems to avoid matrix effects .

- Degradation control : Store samples at low temperatures to prevent oxalate hydrolysis .

Q. What role does the oxalate moiety play in the compound’s stability and bioavailability?

- Coordination stability : Oxalate can act as a bidentate ligand, enhancing metal complex stability in biological systems .

- pH-dependent solubility : Oxalate salts improve aqueous solubility at physiological pH, facilitating in-vivo absorption .

- Degradation pathways : Accelerated stability studies (e.g., 40°C/75% RH) identify oxalate dissociation as a key degradation route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。